![molecular formula C17H20N4OS B2459808 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 2034611-95-3](/img/structure/B2459808.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
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Overview
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, demonstrating the use of similar compounds in the discovery and synthesis of new medicinal agents, particularly for mood disorders treatment. This process involved a single-pot reaction sequence to create compounds with a challenging chiral center, highlighting the complexity and innovation in synthesizing such compounds (Chrovian et al., 2018).
Anticancer and Antimicrobial Applications
Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for anticancer and antimicrobial applications. This research emphasizes the potential of structurally similar compounds in treating various diseases and combating microbial resistance (Katariya et al., 2021).
Molecular Docking and Drug Design
Research into the synthesis and molecular docking of new heterocyclic compounds, as explored by Katariya et al. (2021), underscores the role of such compounds in drug design, particularly for anticancer and antimicrobial purposes. Molecular docking studies offer insights into the interaction between these compounds and biological targets, aiding in the design of more effective therapeutics (Katariya et al., 2021).
Mechanism of Action
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a critical role in cellular response to oxygen and nutrient availability. By inhibiting VHL, this compound can potentially be used for the treatment of conditions such as anemia and cancer .
Mode of Action
The compound interacts with its targets by binding to the active sites of the VHL protein. The 1,2,4-triazole ring in the compound, particularly the nitrogen atoms, can bind to the iron in the heme moiety of the target protein . This interaction leads to the inhibition of the VHL protein, thereby affecting its function .
Biochemical Pathways
The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways related to the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular response to low oxygen conditions. The inhibition of VHL can lead to the stabilization of HIFs, thereby promoting angiogenesis and erythropoiesis .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may contribute to its three-dimensional structure and potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the VHL protein and the subsequent stabilization of HIFs. This can lead to increased production of erythropoietin and vascular endothelial growth factor, promoting red blood cell production and angiogenesis respectively .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-23-16-5-3-2-4-14(16)17(22)20-9-8-13(10-20)21-11-15(18-19-21)12-6-7-12/h2-5,11-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUOBCXSPDIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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